![molecular formula C18H20ClIO B14301846 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene CAS No. 113722-82-0](/img/structure/B14301846.png)
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chlorophenyl group, a methylbutyl chain, an iodine atom, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene typically involves multiple steps:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of 4-chlorophenyl-2-methylbutyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 4-chlorobenzene is reacted with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Iodination: : The next step involves the introduction of the iodine atom. This can be accomplished through an electrophilic aromatic substitution reaction, where the chlorophenyl intermediate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
-
Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved through a nucleophilic substitution reaction, where the iodinated intermediate is reacted with methanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom and forming a deiodinated product.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Major Products
Oxidation: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-formyl-4-methoxybenzene or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-carboxy-4-methoxybenzene.
Reduction: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydro-4-methoxybenzene.
Substitution: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydroxy-4-methoxybenzene, 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-cyano-4-methoxybenzene, or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-amino-4-methoxybenzene.
科学研究应用
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-bromo-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-chloro-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-fluoro-4-methoxybenzene
Uniqueness
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and can influence its biological activity.
属性
CAS 编号 |
113722-82-0 |
|---|---|
分子式 |
C18H20ClIO |
分子量 |
414.7 g/mol |
IUPAC 名称 |
2-[4-(4-chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C18H20ClIO/c1-13(3-4-14-5-7-16(19)8-6-14)11-15-12-17(21-2)9-10-18(15)20/h5-10,12-13H,3-4,11H2,1-2H3 |
InChI 键 |
PMZHFQGHSGJHPE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)Cl)CC2=C(C=CC(=C2)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


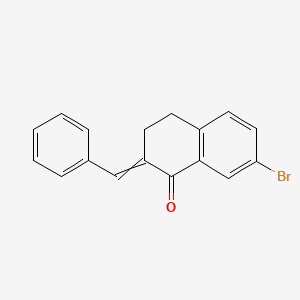



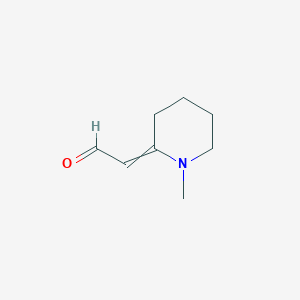
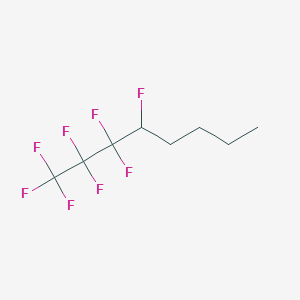
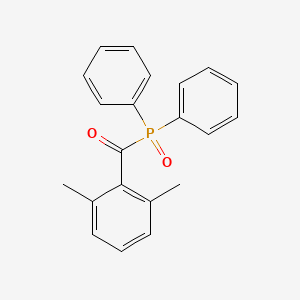
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
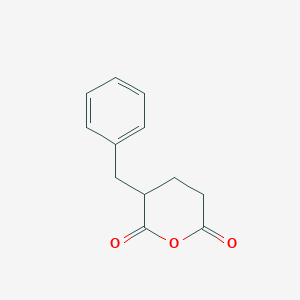

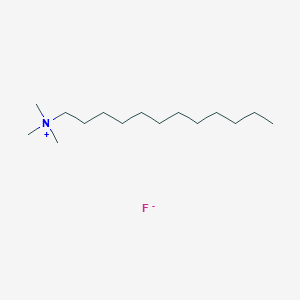
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
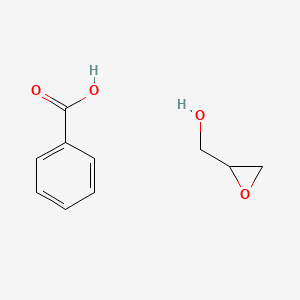
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
